* For research use only. Not for human or veterinary use.
Description
4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, which is a class of five-membered heterocyclic compounds containing two nitrogen atoms. This compound is specifically modified with a bromine atom at the 4-position, an ethyl group at the 1-position, and a trifluoromethyl group at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable for various applications in organic synthesis and pharmaceutical research.
Synthesis and Chemical Reactions
The synthesis of 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of the trifluoromethyl group can be challenging due to its electron-withdrawing nature, which affects the reactivity of the pyrazole ring in various coupling reactions.
Synthesis Challenges:
Trifluoromethyl Substituent: The presence of a trifluoromethyl group can complicate cross-coupling reactions, such as the Sonogashira reaction, due to its strong electron-withdrawing effect.
Bromination: The bromination step is crucial and requires careful conditions to avoid over-bromination or side reactions.
Applications in Organic Synthesis
4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems. Its applications include the synthesis of triazoles through click chemistry reactions, such as copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC).
Example Applications:
Triazole Synthesis: Used in the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles via a one-pot three-step protocol involving Sonogashira cross-coupling, desilylation, and CuAAC.
Research Findings and Challenges
Research involving 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole often focuses on overcoming the challenges associated with its synthesis and reactivity. The trifluoromethyl group, while valuable for its ability to modify the compound's properties, complicates certain reactions due to its electron-withdrawing effects.
Recent Developments:
Efficient Synthesis Protocols: Recent studies have developed efficient one-pot protocols for synthesizing complex heterocyclic systems from pyrazole precursors, including those with trifluoromethyl substituents.
Ligand Selection: The choice of ancillary ligands, such as XPhos, is crucial for achieving successful cross-coupling reactions with these compounds.
CAS No.
1249968-22-6
Product Name
4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole
Molecular Formula
C6H6BrF3N2
Molecular Weight
243
Purity
95
Last Modified
Aug 25 2023
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